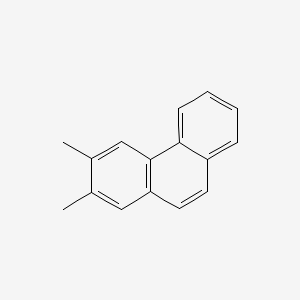

2,3-Dimethylphenanthrene

概要

説明

2,3-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₁₄ It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 2 and 3 positions of the phenanthrene ring system

準備方法

Synthetic Routes and Reaction Conditions: 2,3-Dimethylphenanthrene can be synthesized through a series of chemical reactions involving directed ortho metalation (DoM) of N,N-diethylbenzamides followed by Suzuki–Miyaura cross-coupling reactions . This method allows for the regioselective introduction of methyl groups at the desired positions on the phenanthrene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available reagents and standard organic synthesis techniques. The process typically includes steps such as metalation, coupling reactions, and purification to obtain the desired product in gram quantities .

化学反応の分析

Types of Reactions: 2,3-Dimethylphenanthrene undergoes various chemical reactions, including:

Substitution: Electrophilic halogenation can occur at the 9 and 10 positions, leading to products like 9-bromophenanthrene.

Common Reagents and Conditions:

Oxidation: Chromic acid is commonly used as an oxidizing agent.

Reduction: Hydrogen gas and Raney nickel are typical reagents for reduction reactions.

Substitution: Bromine is used for electrophilic halogenation reactions.

Major Products Formed:

Oxidation: Phenanthrenequinone derivatives.

Reduction: 9,10-Dihydrophenanthrene.

Substitution: 9-Bromophenanthrene.

科学的研究の応用

Chemistry

2,3-Dimethylphenanthrene serves as a model compound in the study of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. Researchers utilize it to understand the reactivity and behavior of PAHs, particularly in relation to their environmental persistence and transformation processes. Its distinct structure allows for targeted studies on how methylation affects chemical reactivity compared to other phenanthrenes .

Environmental Science

This compound is significant in environmental studies , particularly concerning petroleum products and their ecological impacts. It is often used to investigate the behavior of PAHs in oil spills and their subsequent degradation pathways. The compound's toxicity has been assessed in various aquatic organisms, indicating potential risks associated with PAH contamination in marine environments .

Toxicology

Research has demonstrated that this compound exhibits toxic effects on early life stages of fish, leading to malformations during organogenesis. This toxicity is believed to be mediated through interactions with cytochrome P450 enzymes, which are crucial for metabolic processes in living organisms. The compound's ability to activate the aryl hydrocarbon receptor (AhR) has been studied extensively, revealing that its methyl groups significantly enhance its potency compared to unmethylated phenanthrene .

Industrial Applications

In industrial contexts, this compound is utilized for studying the environmental impact of PAHs derived from fossil fuels. It plays a role in forensic science for tracing oil spills and analyzing the composition of complex mixtures found in contaminated sites.

Case Study 1: Toxicity Assessment

A study evaluated the toxicity of various methylated phenanthrenes, including this compound, on yeast cells using a bioassay system. The results indicated that this compound had a significantly higher potency for activating AhR compared to its non-methylated counterpart. The study highlighted that the position of methyl groups critically influences both toxicity and receptor activation capabilities .

Case Study 2: Environmental Impact Analysis

In another investigation, researchers analyzed the distribution of PAHs in sediment samples from contaminated sites. The presence of this compound was noted as an indicator of anthropogenic pollution sources. The study emphasized the need for monitoring such compounds due to their persistence and potential ecological risks associated with their accumulation in sediments .

作用機序

The mechanism of action of 2,3-Dimethylphenanthrene involves its interaction with biological systems, leading to various effects:

Molecular Targets and Pathways: It can affect cardiac tissue in early life stages of fish, leading to malformations during organogenesis. The exact molecular targets and pathways are still under investigation, but it is believed to involve cytochrome P450 enzymes and other metabolic pathways.

類似化合物との比較

2,3-Dimethylphenanthrene can be compared with other dimethylated phenanthrenes, such as:

- 2,7-Dimethylphenanthrene

- 2,6-Dimethylphenanthrene

- 1,7-Dimethylphenanthrene

Uniqueness: this compound is unique due to its specific methylation pattern, which influences its chemical reactivity and biological effects. This distinct structure allows for targeted studies on its behavior and applications compared to other dimethylated phenanthrenes.

生物活性

2,3-Dimethylphenanthrene (DMP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity, particularly in relation to mutagenicity and carcinogenicity. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects and mechanisms of action associated with 2,3-DMP.

Overview of this compound

2,3-DMP is one of the dimethylated derivatives of phenanthrene, a compound known for its presence in fossil fuels and as a byproduct of combustion processes. The structure of 2,3-DMP allows it to interact with biological systems, potentially leading to toxic effects.

Research indicates that methylated phenanthrenes, including 2,3-DMP, exhibit enhanced potency in activating the aryl hydrocarbon receptor (AhR), which plays a crucial role in mediating the toxic effects of PAHs. The position of methyl groups significantly influences this activation:

- AhR Activation : Studies have shown that methylated derivatives activate AhR more effectively than unsubstituted phenanthrene. For instance, 2-methylphenanthrene (2-MP) and 3-methylphenanthrene (3-MP) demonstrated linear dose-response relationships up to certain concentrations, indicating their potency in activating AhR pathways .

- Toxicity : The presence of methyl groups enhances the compound's ability to inhibit cell growth and induce cytotoxic effects in various bioassays .

Tumor Initiation Studies

A significant aspect of 2,3-DMP's biological activity is its potential as a tumor initiator. In studies involving mouse skin models:

Metabolic Pathways

The metabolism of 2,3-DMP involves conversion into reactive intermediates that can damage cellular macromolecules such as DNA. This metabolic activation is crucial for understanding its mutagenic potential:

- Reactive Intermediates : The metabolic pathways leading to the formation of these intermediates are still under investigation but are essential for assessing the compound's overall risk profile .

Case Studies and Experimental Findings

Several studies have explored the biological effects of 2,3-DMP through various experimental setups:

- Developmental Toxicity : Research on the effects of alkylated phenanthrenes on early life stages of fish indicated that exposure to compounds like 2,3-DMP resulted in morphological defects and functional impairments . These findings underscore the environmental and health risks associated with PAH exposure.

- Comparative Toxicity : A comparative study highlighted that different alkylated phenanthrenes exhibited varied toxicity profiles in aquatic organisms. This suggests that even minor structural differences can lead to significant variations in biological activity .

Summary Table of Biological Activity

| Compound | AhR Activation Potency | Tumor Initiation Activity | Metabolic Pathway Insights |

|---|---|---|---|

| This compound | Moderate | Potential (needs further study) | Reactive intermediates formation |

| 1,4-Dimethylphenanthrene | High | Confirmed | Known metabolic pathways |

| 4,10-Dimethylphenanthrene | Moderate | Confirmed | Similar pathways |

特性

IUPAC Name |

2,3-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-9-14-8-7-13-5-3-4-6-15(13)16(14)10-12(11)2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRDLHPBZKOROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)C3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190197 | |

| Record name | Phenanthrene, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3674-65-5 | |

| Record name | Phenanthrene, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。